6-Methoxyquinoxalin-5-ol
CAS No.: 62163-13-7
Cat. No.: VC15990128
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62163-13-7 |
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Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 6-methoxyquinoxalin-5-ol |
Standard InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(9(7)12)11-5-4-10-6/h2-5,12H,1H3 |
Standard InChI Key | COAGYGOCQRQLLM-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=NC=CN=C2C=C1)O |
6-Methoxyquinoxalin-5-ol is a heterocyclic aromatic compound belonging to the quinoxaline family. Its chemical structure features a quinoxaline core with a methoxy group (-OCH₃) at the 6th position and a hydroxyl group (-OH) at the 5th position. These functional groups impart unique physicochemical and biological properties, making it a compound of interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Synthesis of 6-Methoxyquinoxalin-5-ol
The synthesis of this compound typically involves multi-step reactions starting from simple precursors such as 2-nitroaniline and glyoxal. Below is an outline of the synthetic process:
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Condensation Reaction: 2-nitroaniline reacts with glyoxal under acidic conditions to form 2-nitroquinoxaline.
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Reduction: The nitro group in 2-nitroquinoxaline is reduced to an amino group using agents like hydrogen gas with a palladium catalyst or sodium dithionite.
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Functional Group Modification:
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Methoxylation: A methoxy group is introduced at the 6th position.
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Hydroxylation: A hydroxyl group is added at the 5th position.
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These steps yield the final product, 6-Methoxyquinoxalin-5-ol, with high specificity for its functional groups.
Chemical Data:
Parameter | Value |
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Boiling Point | Not widely reported |
Melting Point | Not widely reported |
Solubility | Soluble in polar solvents |
pKa (Hydroxyl) | Approx. ~9 (estimated) |
Medicinal Chemistry
6-Methoxyquinoxalin-5-ol has been explored for its potential therapeutic properties due to its ability to interact with biological targets such as enzymes and receptors:
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Antimicrobial Activity: Inhibits bacterial DNA gyrase and topoisomerase, essential for bacterial replication.
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Anticancer Potential: May interfere with tubulin polymerization, disrupting cell division in cancer cells.
Materials Science
The compound's electronic properties make it useful in designing materials with specific optical or electronic characteristics.
Organic Synthesis
It serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of 6-Methoxyquinoxalin-5-ol stems from its interaction with molecular targets:
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Antimicrobial Action: The compound binds to bacterial enzymes like DNA gyrase, preventing DNA replication.
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Anticancer Effects: It disrupts microtubule formation by inhibiting tubulin polymerization, leading to apoptosis in cancer cells.
Comparison with Related Compounds
A comparison of structurally similar compounds highlights the unique features of 6-Methoxyquinoxalin-5-ol:
Compound | Key Difference | Unique Features of 6-Methoxyquinoxalin-5-ol |
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Quinoxaline | Lacks methoxy and hydroxyl groups | Enhanced reactivity due to functional groups |
6-Methylquinoline | Methyl instead of methoxy group | Increased polarity |
6-Methoxyquinoline | Lacks hydroxyl group | Dual functionalization improves versatility |
Limitations and Future Research Directions
While promising, further studies are required to fully understand the pharmacokinetics, toxicity profiles, and mechanism of action of this compound:
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Investigating its bioavailability and metabolic pathways.
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Exploring its derivatives for enhanced biological activity.
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Developing scalable synthetic routes for industrial applications.
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